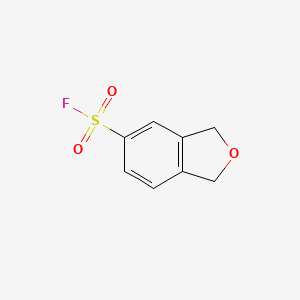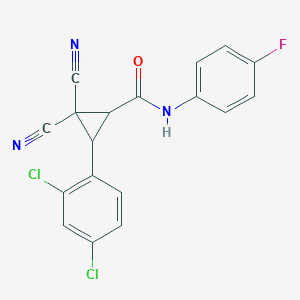
(E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide is a useful research compound. Its molecular formula is C23H24N2O3S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The thiazolidin-4-one derivatives, including compounds structurally related to (E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide, have been researched for their potential as antimicrobial agents. Studies have shown that these compounds exhibit significant activity against a range of microbial pathogens. For example, various thiazolidin-4-one derivatives have shown notable antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus and against mycobacteria, including Mycobacterium tuberculosis. These compounds have been identified to possess selective antimicrobial properties, effective against specific strains of bacteria and fungi, which highlights their potential in designing targeted antimicrobial therapies (Krátký et al., 2017) (PansareDattatraya & Devan, 2015).
Anticancer Applications
Anticancer Properties
The thioxothiazolidin-4-one derivatives have also been explored for their anticancer activity. Research indicates that certain compounds within this class have demonstrated activity against various cancer cell lines. These findings suggest a potential for these compounds to be developed into anticancer agents, following further research and development. Notably, some derivatives have been found to be more potent than standard drugs in inhibitory action against specific cancer cell lines, highlighting their potential as effective anticancer agents (Havrylyuk et al., 2010) (Deep et al., 2013).
Molecular Studies and Structural Analysis
Supramolecular Structures
The structural analysis of thioxothiazolidin-4-one derivatives has contributed to understanding their supramolecular arrangements, which is crucial for the development of pharmaceuticals. Studies focusing on hydrogen-bonded dimers, chains of rings, and sheets provide insights into the molecular interactions and stability of these compounds. Understanding these structural characteristics is essential for the rational design of drugs based on these scaffolds (Delgado et al., 2005).
Eigenschaften
IUPAC Name |
6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-28-19-13-11-17(12-14-19)16-20-22(29)25(23(27)30-20)15-7-3-6-10-21(26)24-18-8-4-2-5-9-18/h2,4-5,8-9,11-14,16H,3,6-7,10,15H2,1H3,(H,24,26)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBEVMTVWDHTH-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/no-structure.png)
![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)
![2-Chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide](/img/structure/B2586993.png)
![[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2586994.png)
amine](/img/structure/B2586997.png)
![6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2586998.png)

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2587001.png)


![Naphtho[1,2-b]thiophen-2-ylmethanol](/img/structure/B2587008.png)